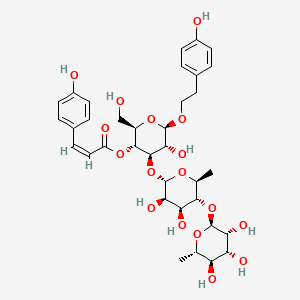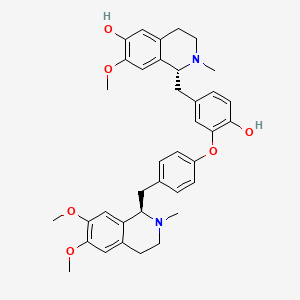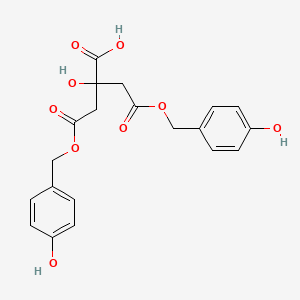
Parishin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parishin D is a natural product from Gastrodia elata . It is a phenolic glucoside and is mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata .
Synthesis Analysis
Parishin compounds are rare polyphenolic glucosides mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . In a study, two novel parishin derivatives were identified from a twig of Maclura tricuspidata (MT) and two new compounds were elucidated . The study also reported that the compositions and contents of these constituents were found to vary depending on the different parts of the MT plant .Molecular Structure Analysis
The molecular structure of Parishin D was identified in a study . The fragment m/z 427.0998 was identified as [M + Na]+ for Parishin D .Chemical Reactions Analysis
Parishin compounds, including Parishin D, have transformed relations from each other throughout the fermentation process of Grifola frondosa . The study also reported that free gastrodin or p-hydroxybenzyl alcohol could be obtained by breaking ester bond or ether bond during the steaming process of G. elata .Physical And Chemical Properties Analysis
Parishin D has a molecular formula of C45H56O25 and a molar mass of 996.91 . It appears as a powder and is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Aging and Longevity : Parishin extends the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway, increasing cell survival in oxidative stress conditions, and decreasing levels of reactive oxygen species and malondialdehyde (Lin et al., 2016). Additionally, it ameliorates aging-induced cardiopulmonary fibrosis in mice and alters gut microbiota in a way that could be beneficial against aging (Zhao et al., 2022).
Neuroprotection and Brain Health : Parishin C protects against Aβ1–42-induced inhibition of long-term potentiation in rats, possibly related to NMDA receptors, suggesting its potential in treating Alzheimer's disease (Liu et al., 2016). It also shows potential in ameliorating schizophrenia-like psychosis in mice through the activation of 5-HT1A receptors (Shin et al., 2010).
Cardiovascular Health : Parishins extracted from Gastrodia elata demonstrate protective effects against myocardial ischemia, with certain parishins offering greater cardioprotection by regulating various molecular pathways (Wang et al., 2019).
Metabolism and Pharmacokinetics : The metabolic profile of parishin has been studied using advanced techniques, revealing that it mainly functions as a prodrug and undergoes various metabolic processes such as hydrolyzation, oxidation, sulfation, and glucuronidation (Tang et al., 2015). Comparative pharmacokinetics of gastrodin in rats after administration of different forms including parishin and Gastrodia elata extract show varying pharmacokinetic parameters (Tang et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRSPFUOJYFBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318395 |
Source


|
| Record name | Parishin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Parishin D | |
CAS RN |
952068-64-3 |
Source


|
| Record name | Parishin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952068-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parishin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

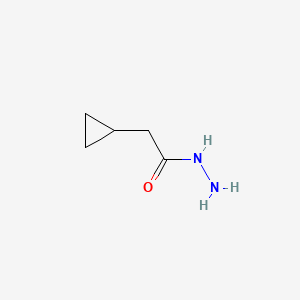

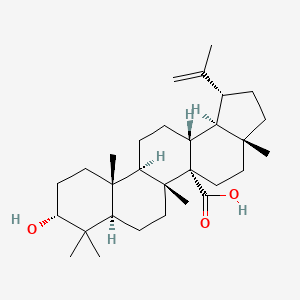

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)
![Azeto[1,2:1,2]pyrrolo[3,4-c]pyridine (9CI)](/img/no-structure.png)
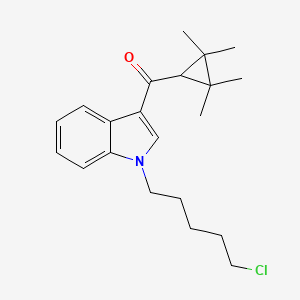

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)
